molecular formula C13H18O4 B14030419 Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate

Cat. No.: B14030419
M. Wt: 238.28 g/mol
InChI Key: QEIFNHKXKQNESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C13H18O4 It is an ester derivative of propanoic acid and is known for its unique chemical structure, which includes a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(3-methoxy-4-methylphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanol.

    Substitution: Formation of 3-hydroxy-3-(3-substituted-4-methylphenyl)propanoate.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate
  • Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate
  • Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate

Uniqueness

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate

InChI

InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)12(7-10)16-3/h5-7,11,14H,4,8H2,1-3H3

InChI Key

QEIFNHKXKQNESN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.